molecular formula C8H12N2O2 B13576072 5-Sec-butyl-1h-pyrazole-3-carboxylic acid

5-Sec-butyl-1h-pyrazole-3-carboxylic acid

Cat. No.: B13576072
M. Wt: 168.19 g/mol
InChI Key: JMBNHTDBXNODFQ-UHFFFAOYSA-N
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Description

5-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by the introduction of the butan-2-yl group through alkylation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation processes.

Industrial Production Methods

Industrial production of 5-(butan-2-yl)-1H-pyrazole-3-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(butan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the butan-2-yl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-(butan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and analgesic properties, is ongoing.

    Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(butan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting biochemical processes at the molecular level. For example, it may bind to active sites of enzymes, blocking their activity and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(butan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    5-(butan-2-yl)-1H-pyrazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

    5-(butan-2-yl)-1H-pyrazole-3-carboxamide: Features a carboxamide group in place of the carboxylic acid group.

Uniqueness

5-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural configuration allows for specific interactions with molecular targets, making it valuable for targeted research applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-butan-2-yl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-3-5(2)6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

JMBNHTDBXNODFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NN1)C(=O)O

Origin of Product

United States

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